5-Fluoro vs. 4-Fluoro Benzothiazole Regioisomerism: ~3–15-Fold Gain in Antiviral Potency in SARS-CoV-2 Mᵖʳᵒ Inhibition
In a direct head-to-head fluorine-scanning study of SARS-CoV-2 Mᵖʳᵒ inhibitors, the 5-fluorobenzothiazole-containing compound TKB272 (8) was compared to its 4-fluorobenzothiazole analog TKB245 (6). Moving the fluorine from the 4-position to the 5-position on the benzothiazole ring enhanced antiviral activity approximately 3-fold in VeroE6 cells and approximately 15-fold in HeLa-hACE2-TMPRSS2 cells [1]. The 5-fluoro placement enables dual fluorine-based interactions with Thr25 and Ser46 in the Mᵖʳᵒ active site that are geometrically inaccessible to the 4-fluoro isomer [2]. Although the sodium carboxylate salt (CAS 1909328-01-3) is a building block rather than the final inhibitor TKB272, the SAR directly validates the 5-fluoro positional requirement for target engagement—making the 5-fluoro-1,3-benzothiazole-2-carboxylate scaffold the necessary starting point for any Mᵖʳᵒ inhibitor program following this chemotype.
| Evidence Dimension | Antiviral potency (EC₅₀) of benzothiazole-containing Mᵖʳᵒ inhibitors differing only in fluorine position |
|---|---|
| Target Compound Data | TKB272 (5-fluorobenzothiazole): ~3-fold more potent than TKB245 in VeroE6 cells; ~15-fold more potent in HeLa-hACE2-TMPRSS2 cells |
| Comparator Or Baseline | TKB245 (4-fluorobenzothiazole): baseline potency; TKB272 showed approximately 3-fold (VeroE6) and 15-fold (HeLa-hACE2-TMPRSS2) improvement |
| Quantified Difference | Approximately 3-fold increase (VeroE6); approximately 15-fold increase (HeLa-hACE2-TMPRSS2) |
| Conditions | SARS-CoV-2-infected VeroE6 and HeLa-hACE2-TMPRSS2 cells; compounds evaluated as methyl ketone warhead derivatives of the respective fluorobenzothiazole-2-carboxylic acid precursors |
Why This Matters
The 5-fluoro positional isomer is structurally required for the potency gain; procurement of the 4-fluoro or other regioisomeric building blocks cannot replicate this SAR and will predictably yield inferior inhibitors.
- [1] Higashi-Kuwata N, et al. SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. ACS Omega. 2025;10(36):41608–41619. doi:10.1021/acsomega.5c05168. View Source
- [2] Higashi-Kuwata N, et al. An orally available P1′-5-fluorinated Mᵖʳᵒ inhibitor blocks SARS-CoV-2 replication without booster and exhibits high genetic barrier. PNAS Nexus. 2025;4(1):pgae578. Figure 3: Fluorine-based interactions of TKB272. View Source
